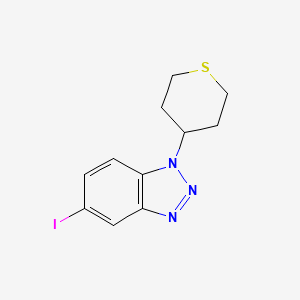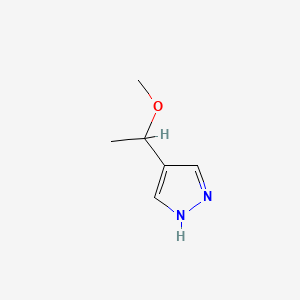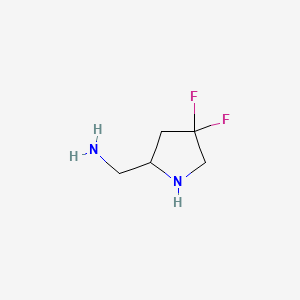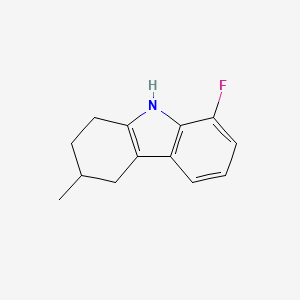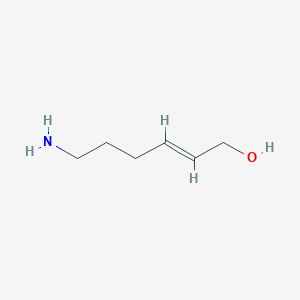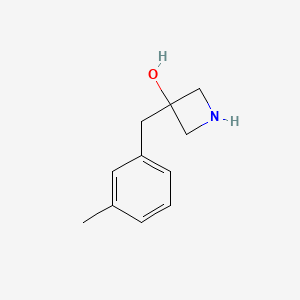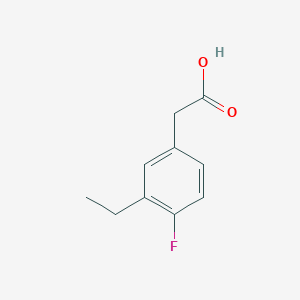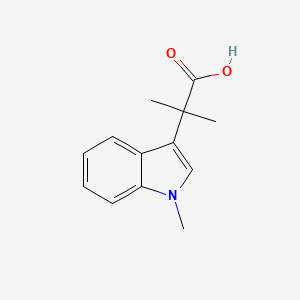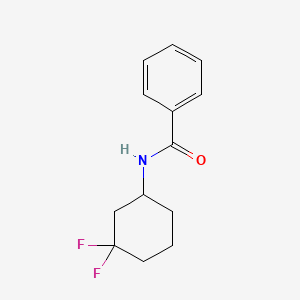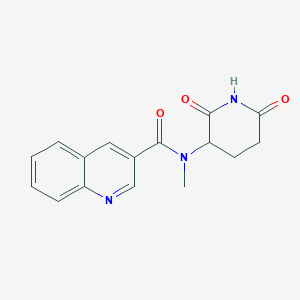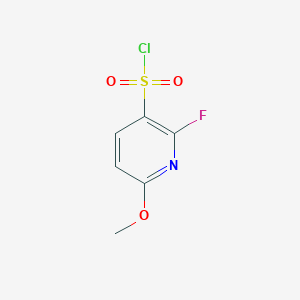![molecular formula C11H10F6O B13560049 (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral alcohol compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using chiral reducing agents to achieve the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone
Reduction: 3,5-bis(trifluoromethyl)phenylpropane
Substitution: Various halogenated derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chiral center allows for selective binding to target sites, potentially leading to stereospecific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
- 3,5-bis(trifluoromethyl)acetophenone
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which impart distinct physicochemical properties. These features make it particularly valuable in asymmetric synthesis and as a versatile intermediate in the preparation of various fluorinated compounds .
Propiedades
Fórmula molecular |
C11H10F6O |
|---|---|
Peso molecular |
272.19 g/mol |
Nombre IUPAC |
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m0/s1 |
Clave InChI |
FNWIBQBQHAEDEO-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
SMILES canónico |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
